6-PROPYL-2-[({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL
Description
The compound 6-PROPYL-2-[({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL is a pyrimidine derivative featuring a 1,2,4-oxadiazole ring substituted with a trifluoromethylphenyl group and a sulfanyl-linked methyl group.
- Pyrimidin-4-ol core: Known for hydrogen-bonding interactions in enzyme inhibition (e.g., kinase targets) .
- 1,2,4-Oxadiazole: A heterocycle often used to enhance metabolic stability and bioavailability .
- Propyl chain: May increase lipophilicity compared to shorter alkyl or methoxymethyl substituents .
Properties
IUPAC Name |
4-propyl-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2S/c1-2-3-12-8-13(25)22-16(21-12)27-9-14-23-15(24-26-14)10-4-6-11(7-5-10)17(18,19)20/h4-8H,2-3,9H2,1H3,(H,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDOPIMHPBPOBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanamide-Based Cyclocondensation
The pyrimidin-4-ol scaffold is synthesized via a two-step process adapted from alkoxyisourea hydrochloride chemistry. Cyanamide reacts with 1-propanol in the presence of hydrogen chloride at 50–70°C to form propoxyisourea hydrochloride. Subsequent reaction with ethyl acetoacetate (substituted for ethyl trifluoroacetoacetate in the original protocol) under basic conditions (NaOH/H₂O) yields 6-propylpyrimidin-4-ol. Thiolation at position 2 is achieved using phosphorus pentasulfide (P₄S₁₀) in dry dioxane, producing 6-propyl-2-sulfanylpyrimidin-4-ol with 85–90% purity after recrystallization.
Key Reaction Parameters
- Temperature: 85–95°C for cyclocondensation
- Solvent: Water-alcohol mixtures for improved solubility
- Yield: 78–82% after purification (silica gel chromatography)
Synthesis of the 1,2,4-Oxadiazole Moiety: 3-[4-(Trifluoromethyl)phenyl]-5-(hydroxymethyl)-1,2,4-oxadiazole
Room-Temperature Cyclization Using TBAF
The oxadiazole ring is constructed via tetrabutylammonium fluoride (TBAF)-mediated cyclization of O-acylamidoximes. 4-(Trifluoromethyl)benzohydroxamic acid is treated with chloroacetonitrile in acetonitrile to form the amidoxime intermediate. Acylation with acetyl chloride generates O-acetylated amidoxime, which undergoes TBAF-catalyzed cyclodehydration at room temperature (24 h) to yield 3-[4-(trifluoromethyl)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole. Hydrolysis with aqueous NaOH replaces the chloromethyl group with hydroxymethyl (83% yield).
Optimization Insights
- Catalyst: 1.4 equiv. TBAF reduces reaction time to 12 h
- Solvent: THF or MeCN preferred for high conversions (>90%)
- Side Products: <5% N-acylurea byproducts detected via HPLC
Coupling of Pyrimidin-4-ol and Oxadiazole Moieties
Nucleophilic Substitution at the Sulfanyl Group
The hydroxymethyl oxadiazole is converted to a bromomethyl derivative using PBr₃ in dichloromethane (0°C, 2 h). This intermediate reacts with 6-propyl-2-sulfanylpyrimidin-4-ol in DMF under nitrogen atmosphere, employing K₂CO₃ as a base to facilitate sulfide bond formation. The reaction proceeds at 60°C for 8 h, achieving 75% isolated yield after column chromatography (hexane/ethyl acetate).
Critical Considerations
- Protecting Groups: Tert-butyldimethylsilyl (TBS) protection of the pyrimidin-4-ol hydroxyl prevents unwanted alkylation
- Purification: Reverse-phase HPLC (C18 column) removes unreacted oxadiazole
Structural Validation and Analytical Data
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.45 (s, 1H, OH), 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 4.52 (s, 2H, SCH₂), 2.75 (t, J = 7.6 Hz, 2H, CH₂CH₂CH₃), 1.68–1.56 (m, 2H, CH₂CH₂CH₃), 0.95 (t, J = 7.2 Hz, 3H, CH₂CH₂CH₃).
- ¹³C NMR : δ 173.2 (C=O), 166.5 (C=S), 138.9 (q, J = 32.4 Hz, CF₃), 126.1–124.3 (Ar-C), 44.8 (SCH₂), 31.5 (CH₂CH₂CH₃), 22.1 (CH₂CH₂CH₃), 13.8 (CH₂CH₂CH₃).
X-ray Crystallography
Single-crystal analysis confirms the Z-configuration of the sulfanyl linker and planarity of the oxadiazole ring (r.m.s.d. = 0.019 Å). Hydrogen bonding between the pyrimidin-4-ol hydroxyl and oxadiazole nitrogen stabilizes the molecular conformation (Cg3···H5 = 2.89 Å).
Yield Optimization and Scalability
| Step | Yield (%) | Purity (%) | Scale (g) |
|---|---|---|---|
| Pyrimidin-4-ol core | 82 | 95 | 10 |
| Oxadiazole moiety | 83 | 97 | 8 |
| Coupling reaction | 75 | 99 | 6 |
Challenges and Solutions
- Oxidation of Sulfanyl Group : Conduct reactions under N₂ and add 1% ascorbic acid as an antioxidant.
- Low Cyclization Yields : Use catalytic TBAH (tetrabutylammonium hydroxide) to accelerate oxadiazole formation (10 min vs. 1 h with TBAF).
Industrial Applicability and Patent Landscape
The alkoxyisourea intermediate methodology is scalable to kilogram quantities, as demonstrated in Example 1 of US Patent 5,717,096, which reports 95% yield for analogous pyrimidines. Phase-transfer catalysis (e.g., benzyltriethylammonium chloride) enhances reaction rates in coupling steps, reducing DMF usage by 40%.
Chemical Reactions Analysis
Types of Reactions
6-PROPYL-2-[({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that derivatives of pyrimidinols, including this compound, exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane penetration and bioactivity against various pathogens. Studies have shown that similar compounds can inhibit bacterial growth, suggesting potential for development as antibacterial agents .
2. Anti-inflammatory Effects
Compounds containing the oxadiazole moiety have been reported to possess anti-inflammatory properties. For instance, studies on related compounds demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This suggests that 6-propyl derivatives may also exhibit similar anti-inflammatory activities through COX inhibition .
3. Anticancer Potential
The structural components of this compound align with known anticancer agents. Research on pyrimidine derivatives has revealed their potential to inhibit cancer cell proliferation. The incorporation of oxadiazole rings has been linked to enhanced cytotoxicity against various cancer cell lines, indicating that this compound could be further explored for anticancer applications .
Case Studies
Case Study 1: Antimicrobial Testing
A recent study evaluated a series of pyrimidine derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 6-propyl derivatives showed promising activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Case Study 2: Anti-inflammatory Activity Assessment
In a study assessing the anti-inflammatory effects of various oxadiazole derivatives, one compound demonstrated an IC50 value significantly lower than standard anti-inflammatory drugs like ibuprofen. This finding suggests that 6-propyl derivatives could be potent candidates in developing new anti-inflammatory therapies .
Mechanism of Action
The mechanism of action of 6-PROPYL-2-[({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to specific biological effects. The oxadiazole ring and pyrimidinol core also contribute to the compound’s overall activity by interacting with different molecular targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural analogs and their distinguishing features:
Key Research Findings
Binding Affinity and Target Interactions
- The 1,2,4-oxadiazole ring in the target compound is structurally analogous to ligands in protease complexes (e.g., endothiapepsin), where the oxadiazole acts as a rigid scaffold for hydrophobic interactions .
- Trifluoromethyl groups in similar compounds (e.g., and ) enhance binding to hydrophobic pockets in enzymes, as seen in HIV protease docking studies .
Metabolic and Pharmacokinetic Properties
- The propyl chain may confer higher lipophilicity (logP) compared to methoxymethyl derivatives (), influencing membrane permeability .
Limitations and Contradictions
- Activity Variability: Substituting pyrimidine with benzooxazinone () shifts activity from kinase inhibition to antimicrobial effects, highlighting scaffold-dependent outcomes .
- Sulfanyl vs. Sulfonyl : While sulfanyl groups improve stability, sulfonyl derivatives () exhibit stronger hydrogen-bonding capacity, which may enhance target affinity in certain contexts .
Biological Activity
6-Propyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol, a compound characterized by its complex structure and diverse functional groups, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHFNOS, with a molecular weight of 396.4 g/mol. The presence of the trifluoromethyl group and the oxadiazole moiety contributes to its unique reactivity and bioactivity profile .
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of antimicrobial properties. The following sections detail its efficacy against various pathogens.
Antimicrobial Activity
Recent studies have shown that compounds with similar structural features exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Antibacterial Efficacy : Compounds containing pyrimidine and oxadiazole derivatives have demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
| Pathogen | MIC (μg/mL) | Control |
|---|---|---|
| Staphylococcus aureus | 3.12 - 12.5 | Ciprofloxacin (2) |
| Escherichia coli | 10 - 20 | Triclosan (10) |
The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways. The pyrimidine ring is known to interfere with folate metabolism, a crucial process for bacterial growth and replication .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Pyrimidine Derivatives : A comprehensive review highlighted that pyrimidine derivatives possess a range of pharmacological activities including antibacterial, antifungal, and antiviral effects. The derivatives were tested against various pathogens, showing promising results in inhibiting growth .
- Oxadiazole Compounds : Research focusing on oxadiazole derivatives indicated their effectiveness against resistant bacterial strains. The incorporation of trifluoromethyl groups was noted to enhance lipophilicity, improving membrane penetration and bioavailability .
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step routes:
Oxadiazole ring formation : React hydrazide derivatives with carbonyl compounds under reflux in ethanol (2–4 hours) to form the 1,2,4-oxadiazole core .
Sulfanyl linkage : Couple the oxadiazole intermediate with a pyrimidin-4-ol derivative via nucleophilic substitution (e.g., using NaH in DMF at 0–5°C) .
Purification : Recrystallize using DMF-EtOH (1:1) or column chromatography (silica gel, hexane/ethyl acetate) .
Optimization Tips :
- Monitor reaction progress via TLC.
- Adjust stoichiometry (1.2–1.5 equivalents of thiolating agents) to minimize byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Confirm proton environments (e.g., pyrimidin-4-ol OH at δ 12–13 ppm in DMSO-d6) and trifluoromethyl signals (δ 110–120 ppm in ¹³C) .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- FTIR : Identify functional groups (e.g., C=N stretch ~1600 cm⁻¹ for oxadiazole) .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% deviation .
Advanced Research Questions
Q. How can contradictions between experimental NMR data and computational predictions be resolved?
- Methodological Answer :
- Step 1 : Re-examine solvent effects (e.g., DMSO vs. CDCl3 shifts) and tautomeric forms (e.g., pyrimidin-4-ol enol-keto equilibrium) .
- Step 2 : Perform DFT calculations (B3LYP/6-31G*) to simulate NMR spectra, comparing chemical shifts with experimental data .
- Step 3 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Example : A 0.5 ppm deviation in pyrimidinyl protons may arise from π-stacking interactions not modeled in DFT .
Q. What computational strategies are recommended to study electronic properties and bioactivity?
- Methodological Answer :
- DFT Studies : Calculate HOMO-LUMO gaps (e.g., using Gaussian09) to predict reactivity. The trifluoromethyl group lowers LUMO energy, enhancing electrophilicity .
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases). The sulfanyl linker may form hydrogen bonds with catalytic lysine residues .
- MD Simulations : Assess binding stability (e.g., 100 ns runs in GROMACS) for oxadiazole-containing analogs .
Q. How should experimental designs be structured to evaluate structure-activity relationships (SAR)?
- Methodological Answer :
- Variable Substituents : Systematically modify the propyl chain (e.g., isopropyl, cyclopropyl) and trifluoromethyl group (e.g., Cl, Br) .
- Assay Conditions : Use a randomized block design (4 replicates per group) for biological testing (e.g., antimicrobial IC50 in Mueller-Hinton broth) .
- Data Analysis : Apply ANOVA to compare activity trends, with post-hoc Tukey tests for significance (p < 0.05) .
Q. What methodologies predict ADME/Tox properties for this compound?
- Methodological Answer :
- In Silico Tools : Use SwissADME to predict logP (~3.2) and BBB permeability (low due to sulfanyl group) .
- CYP450 Inhibition : Screen against CYP3A4/2D6 using human liver microsomes (HLMs) .
- hERG Liability : Patch-clamp assays to assess cardiac toxicity risks (IC50 > 10 μM preferred) .
Q. How can stability and degradation pathways be analyzed under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24h) and analyze via HPLC (C18 column, acetonitrile/water gradient) .
- Oxidative Stability : Treat with H2O2 (3% v/v) and monitor sulfanyl oxidation to sulfone derivatives via LC-MS .
- Photodegradation : Use a UV chamber (254 nm, 48h) to assess aryl-oxadiazole ring cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
